1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17881084
InChI: InChI=1S/C14H22N2O/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11,15H2
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol

CAS No.:

Cat. No.: VC17881084

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol -

Specification

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 1-[[(2-aminophenyl)methylamino]methyl]cyclohexan-1-ol
Standard InChI InChI=1S/C14H22N2O/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11,15H2
Standard InChI Key ZPGTWEBOICJOKK-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(CNCC2=CC=CC=C2N)O

Introduction

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol is a complex organic compound characterized by a cyclohexanol ring substituted with an amino group and a 2-aminobenzyl substituent. This compound belongs to the class of amines and alcohols, specifically categorized as a secondary amine due to the presence of two organic groups attached to the nitrogen atom. The molecular formula of this compound is reported to be associated with a molecular weight of approximately 220.31 g/mol, although some sources list it as 234.34 g/mol, which may indicate variations in reported data or different isomers .

Synthesis Methods

The synthesis of 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol can be achieved through reductive amination techniques. This process typically involves the reaction of cyclohexanone with 2-aminobenzylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Solvents like ethanol or methanol are used to facilitate the reaction by dissolving reactants and promoting interaction.

Chemical Reactions and Applications

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol can participate in various chemical reactions, including nucleophilic substitutions and acylations. Its amino group can act as a nucleophile in reactions with electrophiles, while the hydroxyl group can undergo esterification or etherification reactions. The versatility of this compound allows it to be modified further for synthetic applications, potentially leading to derivatives with enhanced biological properties.

Biological Activity and Potential Applications

The mechanism of action for 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol in biological systems likely involves interactions with specific receptors or enzymes. Its structural features suggest that it may function as an inhibitor or modulator in biochemical pathways. Due to its structural complexity and potential biological activity, this compound may find applications in medicinal chemistry, particularly in the development of pharmaceuticals.

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